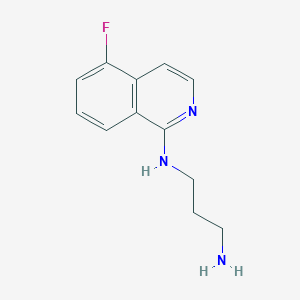

n-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine

Description

Properties

Molecular Formula |

C12H14FN3 |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

N'-(5-fluoroisoquinolin-1-yl)propane-1,3-diamine |

InChI |

InChI=1S/C12H14FN3/c13-11-4-1-3-10-9(11)5-8-16-12(10)15-7-2-6-14/h1,3-5,8H,2,6-7,14H2,(H,15,16) |

InChI Key |

BOOVOHACIVDHGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2NCCCN)C(=C1)F |

Origin of Product |

United States |

Preparation Methods

Halogenation and Amination of Isoquinoline Derivatives

A common approach starts with isoquinoline or a substituted isoquinoline derivative. For example, bromination at the 5-position can be achieved using bromine in acidic media with silver sulfate as a catalyst, followed by purification steps such as extraction and column chromatography to isolate 3-amino-5-bromoisoquinoline analogs. This halogenated intermediate serves as a key substrate for subsequent amination reactions.

Palladium-Catalyzed Amination to Install the Aminopropyl Side Chain

The 3-amino-5-bromoisoquinoline intermediate can be reacted with 3-aminopropylamine or its derivatives under palladium catalysis. Typical conditions involve:

- Catalyst: Palladium chloride or other Pd(0) complexes

- Base: Triethylamine or similar organic bases

- Solvent: Mixtures of methanol and N,N-dimethylformamide (DMF)

- Temperature: Around 75 °C

- Atmosphere: Carbon monoxide pressure (~0.8 MPa) or inert atmosphere

The reaction proceeds via carbonyl insertion or direct amination, monitored by thin-layer chromatography (TLC) to confirm completion. The product is then purified by extraction, drying, concentration, and column chromatography to yield the aminoalkylated fluoroisoquinoline derivative.

Fluorination Strategies

Direct fluorination of isoquinoline derivatives is challenging due to competing elimination reactions and sensitivity of functional groups. Successful fluorination often requires:

- Use of protected intermediates to mask oxo and carboxylic acid groups

- Electrophilic fluorination reagents or nucleophilic fluoride sources under carefully controlled conditions

- Avoidance of harsh basic conditions that promote elimination side reactions

For example, fluorination attempts on brominated levulinate intermediates under various fluoride sources (CsF, KF, TBAF) often led to elimination byproducts. Therefore, fluorination is preferably performed at a late stage or on suitably protected intermediates to favor substitution over elimination.

Reductive Amination and Other Amination Methods

Reductive amination is a versatile method to introduce aminoalkyl groups onto aromatic or heteroaromatic aldehydes or ketones. The process involves:

- Formation of an imine or enamine intermediate by reaction of the carbonyl compound with an amine (e.g., 3-aminopropylamine)

- Catalytic or chemical reduction of the imine to the corresponding amine using catalysts such as Pt, Pd, or chemical reductants like sodium cyanoborohydride (NaBH3CN)

This method allows preparation of primary, secondary, and tertiary amines and can be adapted for the synthesis of N-(3-aminopropyl)-5-fluoroisoquinolin-1-amine by starting from a 5-fluoroisoquinoline-1-carbaldehyde or related precursor.

- The palladium-catalyzed amination under carbon monoxide pressure is effective for coupling aminoalkyl chains to halogenated isoquinolines, providing good yields and scalability.

- Fluorination requires careful control of reaction conditions and protecting groups to prevent side reactions such as elimination, which can reduce yield and complicate purification.

- Reductive amination offers a flexible route to install the aminopropyl side chain, especially when starting from aldehyde-functionalized isoquinolines, and can be catalyzed chemically or catalytically.

- The overall synthetic route must balance functional group compatibility, reaction conditions, and purification steps to achieve high purity and yield of this compound.

The preparation of this compound involves a multi-step synthetic strategy combining selective halogenation, palladium-catalyzed amination, controlled fluorination, and reductive amination techniques. The most reliable methods employ bromination of isoquinoline derivatives followed by Pd-catalyzed coupling with 3-aminopropylamine under mild conditions and careful fluorination on protected intermediates to avoid side reactions. These methods are supported by recent patent literature and peer-reviewed synthetic studies, providing a robust framework for laboratory synthesis and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines with different oxidation states.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

N-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Isoquinoline and Quinoline Derivatives

a. 5-Fluoroisoquinolin-3-amine (CAS 1221974-43-1)

- Structure : Fluorine at position 5, amine at position 3.

- This structural variation impacts pharmacokinetics, as the aminopropyl group in the target compound may enhance cellular uptake or receptor binding .

b. N-(5-Fluoro-1H-indazol-3-yl)-6-(2-methylpropane-2-sulfonyl)quinolin-4-amine

- Structure: Combines a fluorinated indazole core with a sulfonyl-substituted quinoline.

- Key Differences: The sulfonyl group introduces strong electron-withdrawing effects, reducing nucleophilicity compared to the aminopropyl group. This compound’s larger molecular weight and steric bulk may limit blood-brain barrier penetration, unlike the more compact target compound .

c. N-[(3-Fluorophenyl)methyl]quinolin-5-amine

- Structure: Fluorinated benzyl group attached to quinoline.

Aminopropyl-Functionalized Compounds

a. N-(3-Aminopropyl)cadaverine

- Structure: A polyamine with a 3-aminopropyl group linked to cadaverine (1,5-diaminopentane).

- Key Differences: While both compounds share the aminopropyl motif, the target’s fluoroisoquinoline core provides aromaticity and planar rigidity, enabling π-π stacking absent in flexible polyamines like cadaverine.

b. N-(3-Aminopropyl)-2-pipecoline and N-(3-Aminopropyl)-2-pyrrolidinone

- Structure: Cyclic amines (pipecoline, pyrrolidinone) linked to 3-aminopropyl groups.

- Key Differences: These compounds are polymer-bound chelators used for Ag(I) recovery, achieving sorption capacities of 105.4–130.7 mg/g.

Spermidine Analogs

a. N-(3-Aminopropyl)-1,4-diamino-cis-but-2-ene

- Structure : Unsaturated spermidine analog with a cis-configuration.

- Key Differences: The target compound’s fluoroisoquinoline core differentiates it from linear spermidine analogs. While spermidine derivatives modulate polyamine metabolism, the target’s aromatic system may confer selectivity for enzymes like kinases or topoisomerases .

Biological Activity

N-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a 5-fluoroisoquinoline moiety linked to a 3-aminopropyl group. The presence of the fluorine atom enhances the lipophilicity and metabolic stability, which are critical for pharmacological applications. Understanding the structure-activity relationship (SAR) is essential for optimizing its therapeutic potential.

Biological Activities

This compound exhibits several notable biological activities, including:

- Antitumor Activity : Compounds with isoquinoline structures have been associated with antitumor properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : The compound has shown potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier due to its lipophilic nature may enhance its effectiveness in neurological applications.

- Enzyme Inhibition : Interaction studies indicate that this compound can bind to various enzymes and receptors, modulating their activity. Techniques such as surface plasmon resonance and molecular docking studies are employed to elucidate these interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding : The compound may act as an inhibitor by binding to the active sites of enzymes involved in cancer progression or neurodegeneration.

- Receptor Modulation : It can influence receptor activity, potentially affecting signaling pathways related to cell growth and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study Focus | Findings | Implications |

|---|---|---|

| Antitumor Activity | In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. | Suggests potential for development as an anticancer agent. |

| Neuroprotective Effects | Animal models showed reduced neuronal damage in models of Alzheimer's disease when treated with the compound. | Indicates promise for neurodegenerative disease therapies. |

| Enzyme Interaction | Molecular docking studies revealed strong binding affinity for topoisomerase II, a target for many anticancer drugs. | Highlights potential as a chemotherapeutic agent. |

Future Directions

Further research is required to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for future investigation include:

- In Vivo Studies : To confirm efficacy and safety profiles in living organisms.

- SAR Studies : To optimize the structure for enhanced biological activity.

- Clinical Trials : To evaluate therapeutic potential in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.